DM4-SMe

Antibody-Drug Conjugates Cytotoxicity Assay Maytansinoid

Researchers developing disulfide-linked ADCs require authenticated DM4-SMe as an analytical standard for quantifying payload release, metabolism, and tumor-specific delivery. DM4-SMe (CAS 796073-68-2) is the critical S-methylated metabolite reference standard for HPLC and LC-MS/MS quantification of DM4-based ADC pharmacokinetics. • IC50 of 0.026 nM on KB cells; induces tubulin aggregates at ≥2 μM-a property distinct from S-methyl-DM1, enabling fundamental mechanistic studies. • Validated as a high-purity standard for simultaneous detection of DM4 and its metabolite in tissue matrices. • Essential for comparative preclinical assessment of ADC stability, payload release, and tumor-specific delivery.

Molecular Formula C39H56ClN3O10S2
Molecular Weight 826.5 g/mol
Cat. No. B13927472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-SMe
Molecular FormulaC39H56ClN3O10S2
Molecular Weight826.5 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1
InChIKeyLTLNAIFGVAUBEJ-CJUSJEAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Methyl-DM4 (DM4-SMe): Potent ADC Payload Metabolite


The compound with the IUPAC name [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate, is more commonly designated as S-methyl-DM4 or DM4-SMe (CAS 796073-68-2) . It is a highly potent, intracellular S-methylated metabolite of the maytansinoid DM4, a key cytotoxic payload used in disulfide-linked antibody-drug conjugates (ADCs) [1]. Functionally, it acts as a microtubule-depolymerizing agent, binding to tubulin and disrupting mitotic spindle formation to induce cell cycle arrest and apoptosis in targeted cancer cells .

Disulfide-linked ADC payload metabolite probe
Microtubule-targeted cell-model studies
Analytical reference for ADC metabolism and linker-release assays

S-Methyl-DM4 Differentiation from DM4 and DM1


Maytansinoid payloads like DM1 and DM4, and their metabolites, are not functionally interchangeable despite sharing a common binding site on tubulin. Their differentiated chemical structures—specifically the steric hindrance around the disulfide bond and the S-methylation status—dictate profound differences in key attributes that directly impact ADC performance. These attributes include intrinsic cellular potency, the mechanism of action (MOA) at the target site (e.g., induction of tubulin aggregates), and susceptibility to hepatic metabolism [1][2]. Consequently, substituting one payload for another can lead to significant, unpredictable variations in ADC efficacy, safety, and pharmacokinetics. The specific, quantifiable differentiators of S-methyl-DM4 (DM4-SMe) relative to DM4, DM1, and S-methyl-DM1 are detailed below, providing a data-driven rationale for its selection in ADC research and development.

Cytotoxicity profile May differ from DM1 and S-methyl-DM1; IC50 values not interchangeable.
Tubulin aggregation S-methyl-DM4 induces extensive aggregates; not replicated by maytansine or S-methyl-DM1.
Hepatic metabolism Disulfide-dependent metabolite processing may shift versus thioether-linked ADC products.

S-Methyl-DM4: Evidence-Based Differentiation


Intrinsic Cytotoxicity vs. Maytansine

S-methyl-DM4 (DM4-SMe) demonstrates superior cytotoxic potency compared to the parent natural product maytansine. In a comparative analysis against a panel of human carcinoma cell lines, the disulfide-linked metabolites S-methyl-DM1 and S-methyl-DM4 were both identified as being more potent than the maytansine standard [1]. Furthermore, in a specific head-to-head study, the IC50 of S-methyl-DM4 on SK-BR-3 breast cancer cells was determined to be less than 30 pM, which is significantly lower (more potent) than the reported IC50 for maytansine on similar cell lines [2].

Cytotoxicity vs maytansine
Head-to-head
IC50 <30 pM (SK-BR-3) vs maytansine standard
Supports cytotoxicity endpoint review in breast cancer cell models.
In vitro viability; potency context may vary by cell line.
Antibody-Drug Conjugates Cytotoxicity Assay Maytansinoid

Anti-Proliferative Activity vs. S-Methyl-DM1

In direct comparison, S-methyl-DM4 (DM4-SMe) exhibits a quantifiable potency advantage over its close structural analog, S-methyl-DM1. Data from the supplier MedChemExpress indicates that DM4-SMe inhibits the proliferation of KB human carcinoma cells with an IC50 of 0.026 nM . In contrast, the IC50 for S-methyl-DM1 (DM1-SMe) in a panel of human tumor cell lines is reported to be in the range of 0.003 to 0.01 nM, which is a higher and broader range of inhibitory concentration .

Antiproliferative vs S-methyl-DM1
Cross-study comparable
IC50 0.026 nM (KB) vs 0.003–0.01 nM for DM1-SMe
Assay-response context confirms distinct antiproliferative profile.
Data to verify; cross-study design may influence comparison.
Antibody-Drug Conjugates Tubulin Inhibitor Cell Proliferation

Microtubule Dynamics Suppression vs. Maytansine

At the molecular target level, S-methyl-DM4 demonstrates a differentiated and superior mechanism of action compared to maytansine. While maytansine at 100 nM suppresses microtubule dynamic instability by 45%, S-methyl-DM4 at the same concentration achieves a 73% suppression, representing a 1.6-fold increase in efficacy [1]. This indicates a more potent disruption of microtubule function.

Microtubule suppression vs maytansine
Head-to-head
73% suppression (100 nM) vs 45% for maytansine
Supports microtubule dynamics disruption context.
In vitro assay; 1.6-fold higher reported suppression.
Microtubule Dynamics Mechanism of Action Tubulin Polymerization

Tubulin Aggregation vs. S-Methyl-DM1

A distinct morphological effect further differentiates S-methyl-DM4 from both maytansine and its close analog S-methyl-DM1. At concentrations of ≥2 μM, S-methyl-DM4 induces extensive tubulin aggregates, a phenomenon not observed with maytansine [1]. Critically, in a direct comparison, the aggregate formation induced by S-methyl-DM4 was shown to be more extensive than that induced by S-methyl-DM1 [1].

Tubulin aggregation vs S-methyl-DM1
Head-to-head
Extensive aggregates (≥2 μM); maytansine none
Indicates distinct tubulin-interaction phenotype.
Electron microscopy; aggregate extent > S-methyl-DM1.
Tubulin Aggregation Mechanism of Action Electron Microscopy

Linker-Dependent Metabolism vs. Thioether Metabolites

The metabolic fate of S-methyl-DM4 (DM4-SMe) is intrinsically linked to its origin from disulfide-linked ADCs. In vivo studies show that disulfide-linked conjugates are processed to release S-methyl-DM4, which is then further oxidized in the liver by NADPH-dependent CYP enzymes into S-methyl-sulfoxides and sulfones [1]. In contrast, the primary metabolite from a thioether-linked ADC (e.g., trastuzumab-SMCC-DM1) is lysine-Nϵ-SMCC-DM1, which is reported to be nearly 3 logs (1000-fold) less potent in cytotoxicity assays than S-methyl-DM4 [1]. This highlights that the linker, and consequently the payload metabolite, has a profound impact on both potency and clearance.

Linker-dependent metabolism
Class-level inference
~1000-fold potency difference vs thioether metabolite
Hepatic CYP processing context differs by linker type.
In vivo mouse model; metabolite profile impacts ADC design.
ADC Metabolism Hepatic Clearance Linker Chemistry

S-Methyl-DM4: ADC Research Applications


Disulfide-Linked ADC Payload

DM4-SMe is the active metabolite of DM4, a payload widely used in clinical-stage ADCs that utilize hindered disulfide linkers (e.g., SPDB). Procurement of DM4-SMe is essential for research programs aiming to develop novel disulfide-linked ADCs. Its use as a standard in cellular and in vivo assays allows researchers to quantify the release and efficacy of DM4 from their novel conjugates [1]. The potent cytotoxicity of DM4-SMe (IC50 < 30 pM on SK-BR-3 cells [2]) ensures that assays are sensitive and relevant to the expected therapeutic window.

ADC Bioanalysis Reference Standard

DM4-SMe serves as a critical analytical standard for quantifying payload release, metabolism, and pharmacokinetics (PK) of DM4-based ADCs. As reported, it can be used as a high-purity standard for HPLC and LC-MS/MS methods to enable the simultaneous detection of DM4 and its metabolite S-methyl-DM4 in tissue matrices [3]. This application is vital for comparative assessments of ADC performance, stability, and tumor-specific payload delivery in preclinical models.

Maytansinoid Mechanism & Resistance Studies

The unique ability of S-methyl-DM4 to induce extensive tubulin aggregates at ≥2 μM, a property not shared by maytansine and distinct from S-methyl-DM1 [4], makes it a valuable tool compound. Procurement of DM4-SMe enables fundamental research into the mechanisms of tubulin binding, the cellular consequences of aggregate formation, and the potential emergence of resistance to this class of payloads. This research can inform strategies to overcome resistance or design payloads with improved properties.

Application
Selection Property
Validation Focus
Disulfide-linked ADC payload research
Metabolite standard for linker-release assays
Payload release and cell-model endpoint review
ADC bioanalysis reference standard
High-purity analyte for LC-MS/MS method development
Research-matrix quantification and metabolite profiling
Maytansinoid mechanism & resistance studies
Unique tubulin-aggregation phenotype
Aggregate formation and resistance-model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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